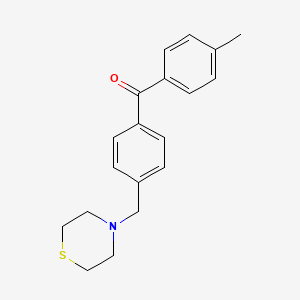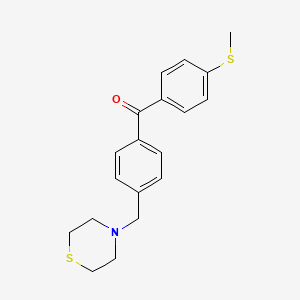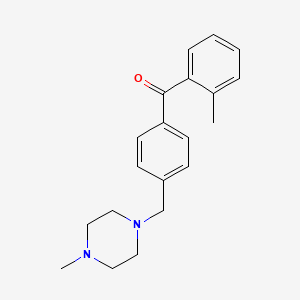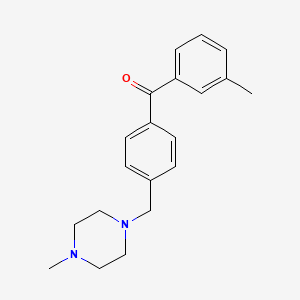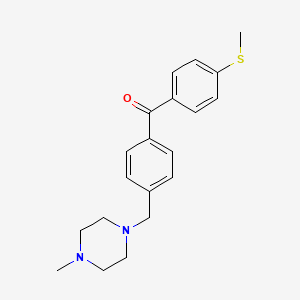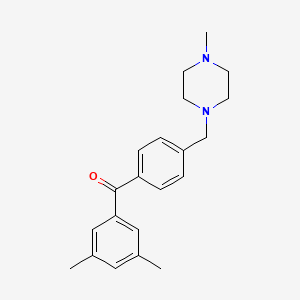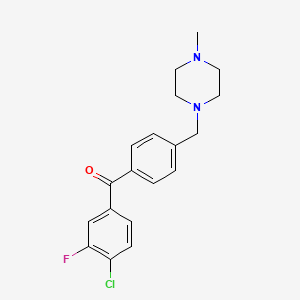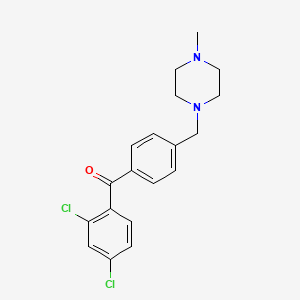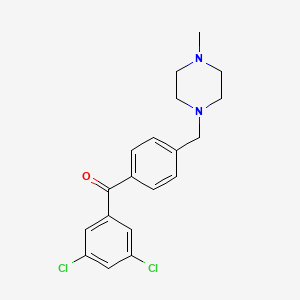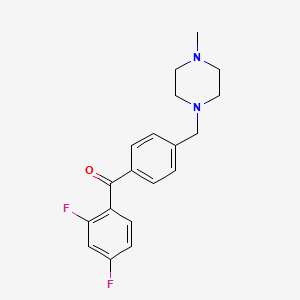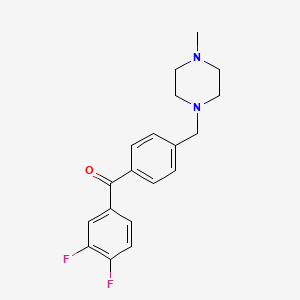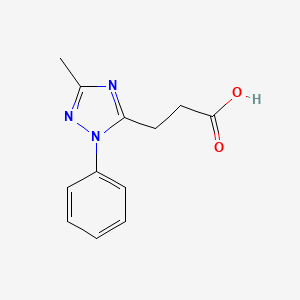
3-(3-methyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(3-methyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid” is a product for proteomics research . It has a molecular formula of C12H13N3O2 and a molecular weight of 231.26 .
Synthesis Analysis
A study reported the synthesis of novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Scientific Research Applications
Structural and Chemical Characterization
- Preparation and Structural Characterization : A compound similar to 3-(3-methyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid, specifically (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, was synthesized and structurally characterized through diffractions of IR, 1H NMR, and X-ray, highlighting the importance of these techniques in understanding the properties of triazole derivatives (Yan Shuang-hu, 2014).
Synthesis and Molecular Structure Analysis
- Synthesis and Structural Assessment : Synthesis processes involving triazole derivatives, like the creation of a Hg(II) complex using a ligand derived from 1,2,4-triazole-3-thione, demonstrate the versatility of these compounds in creating complex structures. The molecular and supramolecular structures of these compounds were studied by X-ray diffractometry (A. Castiñeiras et al., 2018).
Exploration of Polymorphism and Isostructurality
- Polymorphism and Isostructurality : Investigating the polymorphism of biologically active 3-(4,5-diaryl-4H-1,2,4-triazole-3-yl)propenoic acid derivatives, including the analysis of molecular conformation, intermolecular interaction patterns, and crystal packing motifs, showcases the compound's potential in diverse applications (L. Mazur et al., 2017).
Antioxidant Properties
- Antioxidant Properties : A study focusing on the synthesis and antioxidant activity of new compounds related to 1,2,4-triazoles, exploring preparative methods and studying the compounds' physical-chemical properties, underlines the potential of these molecules in oxidative stress-related research (Dmitro V. Dovbnya et al., 2022).
Photocurrent Response in Coordination Polymers
- Enhanced Photocurrent Response : Research into coordination polymers based on 1,2,4-triazoles, particularly those incorporating CdTe, demonstrated different electrochemical properties and photoelectrochemical behaviors, indicating their potential use in photovoltaic applications (J. Meng et al., 2016).
properties
IUPAC Name |
3-(5-methyl-2-phenyl-1,2,4-triazol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-9-13-11(7-8-12(16)17)15(14-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZWDCOKZVFUKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)CCC(=O)O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1359493.png)
![3,5-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1359496.png)
![Ethyl 5-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate](/img/structure/B1359497.png)
